molecular formula C7H6N2S B14706578 3-Aminophenyl thiocyanate CAS No. 23905-49-9

3-Aminophenyl thiocyanate

Cat. No.: B14706578
CAS No.: 23905-49-9
M. Wt: 150.20 g/mol
InChI Key: PIBQJMSKWFVPSK-UHFFFAOYSA-N
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Description

3-Aminophenyl thiocyanate is an organic compound that belongs to the class of aromatic amines and thiocyanates. It is characterized by the presence of an amino group (-NH2) attached to a phenyl ring, which is further substituted with a thiocyanate group (-SCN). This compound is of significant interest in organic synthesis and various scientific research fields due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Aminophenyl thiocyanate can be synthesized through several methods. One common approach involves the reaction of 3-aminophenol with thiophosgene, followed by the addition of ammonia to form the desired thiocyanate compound. Another method includes the reaction of 3-aminophenol with potassium thiocyanate in the presence of a suitable catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-Aminophenyl thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonyl derivatives, amines, and various substituted phenyl compounds .

Scientific Research Applications

3-Aminophenyl thiocyanate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-aminophenyl thiocyanate involves its interaction with various molecular targets and pathways. The thiocyanate group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

23905-49-9

Molecular Formula

C7H6N2S

Molecular Weight

150.20 g/mol

IUPAC Name

(3-aminophenyl) thiocyanate

InChI

InChI=1S/C7H6N2S/c8-5-10-7-3-1-2-6(9)4-7/h1-4H,9H2

InChI Key

PIBQJMSKWFVPSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)SC#N)N

Origin of Product

United States

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